An In-Depth Technical Guide to 2-Oxopropanoyl Chloride: Properties, Synthesis, and Applications in Research and Development
An In-Depth Technical Guide to 2-Oxopropanoyl Chloride: Properties, Synthesis, and Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Oxopropanoyl chloride, also known as pyruvoyl chloride, is a highly reactive α-ketoacyl chloride that serves as a versatile building block in organic synthesis. Its bifunctional nature, possessing both an acyl chloride and a ketone, allows for a diverse range of chemical transformations, making it a valuable reagent in the synthesis of pharmaceuticals and other complex organic molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and safe handling of 2-oxopropanoyl chloride, with a focus on its practical applications for researchers in drug development and medicinal chemistry.
Introduction
2-Oxopropanoyl chloride (C₃H₃ClO₂) is the acyl chloride derivative of pyruvic acid. The presence of two adjacent electrophilic centers—the acyl chloride and the ketone carbonyl groups—confers upon it a unique reactivity profile. This dual reactivity makes it a powerful tool for the introduction of the pyruvoyl moiety and for the construction of various heterocyclic systems. Its utility is particularly pronounced in the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in numerous biologically active compounds. This guide aims to provide a detailed technical resource for scientists utilizing 2-oxopropanoyl chloride in their research endeavors.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectral properties of 2-oxopropanoyl chloride is essential for its proper handling, characterization, and use in synthesis.
Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₃H₃ClO₂ | [PubChem][1] |
| Molecular Weight | 106.51 g/mol | [PubChem][1] |
| CAS Number | 5704-66-5 | [PubChem][1] |
| Appearance | Colorless to light yellow liquid | [ChemicalBook] |
| Boiling Point | 109-111 °C (lit.) | [ChemicalBook] |
| 138.2±23.0 °C at 760 mmHg | [Chemsrc][2] | |
| Density | 1.308 g/mL at 25 °C (lit.) | [ChemicalBook] |
| Refractive Index | n20/D 1.440 (lit.) | [ChemicalBook] |
| Flash Point | 46.4±23.2 °C | [Chemsrc][2] |
| Vapor Pressure | 6.8±0.3 mmHg at 25°C | [Chemsrc][2] |
Spectroscopic Data
Spectroscopic analysis is crucial for confirming the identity and purity of 2-oxopropanoyl chloride.
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¹H NMR (CDCl₃): δ 2.51 (s, 3H).[3] This singlet corresponds to the three equivalent protons of the methyl group.
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Infrared (IR) (liquid film) cm⁻¹: The spectrum shows a strong, broad absorption at 1770 cm⁻¹, characteristic of the C=O stretching of the acyl chloride and the ketone.[3] Other notable peaks include 2900 (w), 1415 (m), 1355 (s), 1195 (s), 1130 (m), 1095 (m), 1005 (s), and 875 (s) cm⁻¹.[3]
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Mass Spectrometry: The mass spectrum of 2-oxopropanoyl chloride would be expected to show a molecular ion peak (M⁺). Due to the presence of chlorine, an M+2 peak with an intensity of approximately one-third of the M⁺ peak would also be observed, corresponding to the ³⁷Cl isotope.[5] Common fragmentation patterns for acyl chlorides involve the loss of the chlorine atom and subsequent decarbonylation.
Synthesis of 2-Oxopropanoyl Chloride
The preparation of α-ketoacyl chlorides like 2-oxopropanoyl chloride requires specific reagents, as common methods used for simple carboxylic acids are often ineffective.[3]
Established Synthetic Protocol
A reliable and scalable method for the synthesis of 2-oxopropanoyl chloride from pyruvic acid using α,α-dichloromethyl methyl ether is detailed in Organic Syntheses.[3] This procedure is preferred over methods using phosphorus halides, phosgene, or oxalyl chloride, which tend to give low yields.[3]
Reaction Scheme:
Amide formation with 2-Oxopropanoyl chloride.
Ester Formation: In a similar fashion, alcohols react with 2-oxopropanoyl chloride to yield pyruvate esters. These reactions are often performed in the presence of a base like pyridine, which can also act as a nucleophilic catalyst.
Ester formation with 2-Oxopropanoyl chloride.
Applications in Drug Development and Heterocyclic Synthesis
The pyruvoyl moiety and the reactive nature of 2-oxopropanoyl chloride have been exploited in the synthesis of several classes of biologically active molecules.
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Synthesis of Pyrazolo[3,4-d]pyrimidines: This scaffold is present in a number of compounds with potent biological activities, including as protein kinase inhibitors for cancer therapy. [6][7]The synthesis of these heterocycles can involve the use of α-ketoacyl chlorides as key building blocks.
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Peptide Chemistry: The pyruvoyl group can be used as a protecting group for amines in peptide synthesis. For instance, Nα-fluorenylmethoxycarbonyl (Fmoc)-Nε-pyruvoyl-lysine has been synthesized and incorporated into peptides. The pyruvoyl group can be selectively removed under mild conditions.
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Precursor to Bioactive Molecules: Derivatives of 2-oxopropanoyl chloride have been investigated for their potential antimicrobial and neurotransmitter modulatory activities. [8]
Stability, Handling, and Safety
2-Oxopropanoyl chloride is a corrosive, flammable, and moisture-sensitive compound that requires careful handling.
Stability and Storage
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Storage: It is recommended to store 2-oxopropanoyl chloride at -20 °C in a sealed container, either as the pure liquid or as a solution in an inert solvent like carbon tetrachloride. [3]* Moisture Sensitivity: Like other acyl chlorides, it reacts vigorously with water, hydrolyzing to pyruvic acid and hydrogen chloride. Therefore, it must be handled under anhydrous conditions.
Safe Handling and Personal Protective Equipment (PPE)
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Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment: Chemical-resistant gloves, safety goggles, and a lab coat are mandatory. For procedures with a higher risk of exposure, a face shield and appropriate respiratory protection should be considered.
-
Incompatible Materials: Avoid contact with water, alcohols, amines, strong bases, and oxidizing agents.
Quenching and Disposal
Accidental spills or residual reagent must be quenched safely.
Recommended Quenching Procedure:
-
Preparation: In a fume hood, prepare a container with a suitable quenching agent such as a dilute solution of sodium bicarbonate or another weak base.
-
Slow Addition: Slowly and cautiously add the 2-oxopropanoyl chloride to the quenching solution with stirring. The reaction is exothermic and will release gas (CO₂ if using bicarbonate), so the addition must be controlled to prevent splashing and over-pressurization.
-
Neutralization: After the addition is complete, check the pH of the solution to ensure it is neutral or slightly basic.
-
Disposal: The neutralized aqueous waste should be disposed of in accordance with local regulations for hazardous waste. [3] Caution: Do not use water alone for large quantities, as the reaction can be vigorous.
Conclusion
2-Oxopropanoyl chloride is a potent and versatile reagent with significant applications in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its unique bifunctionality allows for the construction of complex molecular architectures and the introduction of the biologically relevant pyruvoyl group. A thorough understanding of its chemical properties, a reliable synthetic protocol, and strict adherence to safety procedures are paramount for its successful and safe utilization in the laboratory. This guide provides the foundational knowledge for researchers to confidently incorporate 2-oxopropanoyl chloride into their synthetic strategies.
References
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Organic Syntheses, Coll. Vol. 6, p.947 (1988); Vol. 56, p.49 (1977). [Link]
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PubChem. (n.d.). 2-Oxopropanoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
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Chemsrc. (2021, August 25). 2-Oxopropanoyl chloride. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). C-13 NMR spectrum of 2-chloropropane. Retrieved from [Link]
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Chemguide. (n.d.). Mass spectra - the M+2 peak. Retrieved from [Link]
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Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. (2020). PubMed. [Link]
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[2][3][9]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (2022). RSC Publishing. [Link]
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Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]
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